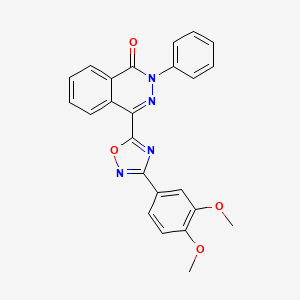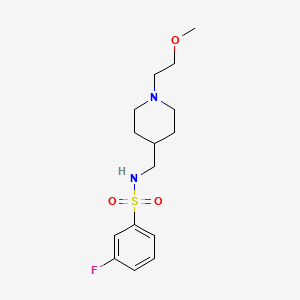
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
- Remote Sulfonylation of Aminoquinolines : Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This method produces environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, highlighting an environmentally friendly alternative to traditional sulfonylation methods Xia et al., 2016.
Pharmaceutical Research
- Novel PI3K Inhibitors and Anticancer Agents : Shao et al. (2014) reported on the discovery of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as potent PI3K inhibitors and anticancer agents. These compounds exhibited significant antiproliferative activities in vitro against various human cancer cell lines, with compound 1a showing notable inhibitory activity against PI3K/AKT/mTOR pathway and tumor growth in a nude mice U-87 MG xenograft model Shao et al., 2014.
Antimicrobial Research
- Antimicrobial Activity of Quinoxaline Derivatives : Mohsen et al. (2014) aimed to synthesize new quinoxaline derivatives bearing an amide moiety to evaluate their antimicrobial activity. The synthesized compounds showed remarkable activity against Candida krusei and Candida parapsilosis, suggesting their potential as novel antimicrobial agents Mohsen et al., 2014.
Green Synthesis and Environmental Applications
- Green Synthesis of Quinoxaline Sulfonamides with Antibacterial Activity : Alavi et al. (2017) investigated a green and efficient method for synthesizing various quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This study emphasizes the importance of developing environmentally friendly synthesis methods for antibacterial compounds Alavi et al., 2017.
Theoretical and Computational Studies
- Antimalarial Sulfonamides as Potential COVID-19 Drugs : Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides, suggesting their potential as COVID-19 drugs through computational calculations and molecular docking studies. This research highlights the potential repurposing of existing drugs for emergent diseases Fahim & Ismael, 2021.
Eigenschaften
IUPAC Name |
2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-10-9-13-6-5-11-20(16(13)12-14)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXREGTWIVUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2569886.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2569887.png)


![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2569897.png)
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride](/img/structure/B2569900.png)
![2-chloro-N-[3-hydroxy-2-(4-methoxyphenyl)propyl]pyridine-4-carboxamide](/img/structure/B2569901.png)
![ethyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B2569905.png)
![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)


![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
